Revaprazan hydrochloride is a lipophilic, weak base classified as a potassium-competitive acid blocker (P-CAB). [] Unlike traditional proton pump inhibitors (PPIs), Revaprazan reversibly binds to the potassium-binding site of the H+/K+-ATPase proton pump in gastric parietal cells. [] This mechanism effectively inhibits the pump's activity, ultimately reducing gastric acid secretion. [] Revaprazan plays a vital role in scientific research, particularly in gastroenterology, as a potent tool for studying gastric acid secretion and its related disorders.
Related Compounds
Omeprazole
Compound Description: Omeprazole is a proton pump inhibitor (PPI) widely used to treat acid-related disorders by irreversibly blocking the H+/K+-ATPase in gastric parietal cells. It is considered a first-line therapy for conditions like GERD and peptic ulcers. [, , , , , , , , , ]
Relevance: Omeprazole serves as a control in several studies investigating the efficacy and safety of Revaprazan, a novel acid pump antagonist. These studies aim to compare their pharmacodynamics, pharmacokinetic profiles, and clinical outcomes in treating conditions like gastric ulcers, gastritis, and GERD. While both compounds target the H+/K+-ATPase pump, Revaprazan acts reversibly, potentially offering advantages like faster onset of action and fewer drug interactions. [, , , , , , , , , ]
Lansoprazole
Compound Description: Lansoprazole, similar to omeprazole, is a PPI that provides potent and long-lasting inhibition of gastric acid secretion. It is used in treating conditions like peptic ulcers, GERD, and Zollinger-Ellison syndrome. [, ]
Relevance: Lansoprazole is studied alongside Revaprazan and other PPIs to evaluate their comparative efficacy in preventing indomethacin-induced small intestinal injury. This research highlights Revaprazan's potential protective effects in the small bowel, a characteristic not observed with omeprazole or lansoprazole. []
Ranitidine
Compound Description: Ranitidine is a histamine H2-receptor antagonist that decreases stomach acid production. It is used to treat and prevent ulcers in the stomach and intestines, as well as conditions like gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome. []
Relevance: Ranitidine serves as a comparative agent in a phase III clinical trial evaluating the efficacy and safety of Revaprazan for treating gastritis. The study finds Revaprazan to be more effective than Ranitidine in improving endoscopic findings and symptom relief, suggesting it as a potential alternative for gastritis management. []
Esomeprazole
Compound Description: Esomeprazole is a PPI, specifically the S-enantiomer of omeprazole. It exhibits a longer half-life and improved pharmacokinetic profile compared to omeprazole, potentially leading to better acid control. It is used in treating conditions like GERD, peptic ulcers, and Zollinger-Ellison syndrome. []
Relevance: Esomeprazole, at half the standard dose (20mg), is compared to Revaprazan (200mg) in a pilot study investigating their short-term efficacy on GERD symptoms. The findings indicate that Revaprazan demonstrates non-inferiority to esomeprazole in reducing GERD symptom frequency, suggesting it as a safe and effective treatment option for GERD. []
Rabeprazole
Compound Description: Rabeprazole is another PPI used to treat acid-related disorders by inhibiting the proton pump in the stomach lining. It effectively heals and prevents stomach and duodenal ulcers and is also used to treat GERD and Zollinger-Ellison syndrome. []
Relevance: In a matched case-control study, Rabeprazole is compared with Revaprazan in treating iatrogenic ulcers caused by endoscopic submucosal dissection (ESD). The results demonstrate similar safety and efficacy profiles for both drugs in promoting ulcer healing after ESD procedures. []
Compound Description: This compound is chemically identical to Revaprazan. []
Relevance: In a study investigating PF-03716556, a novel acid pump antagonist, 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-yl)pyrimidine, which is the same as Revaprazan, is used as a comparator for its in vitro and in vivo inhibitory activity on H+,K+-ATPase. []
PF-03716556
Compound Description: PF-03716556 is a novel, potent, and selective acid pump antagonist investigated for its potential in treating GERD. It demonstrates superior inhibitory activity compared to Revaprazan in ion-tight assays and exhibits a rapid onset of action. []
Relevance: PF-03716556 is structurally similar to Revaprazan and is being investigated as a potential next-generation acid suppressant for GERD. The research suggests that PF-03716556 offers a more rapid onset of action and a higher potency compared to Revaprazan, highlighting its potential as a future therapeutic agent. []
Tegoprazan
Compound Description: Tegoprazan is another potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion. It exhibits rapid onset of action, long duration of action, and minimal dietary influence, making it a promising agent for acid-related disorders. [, , ]
Relevance: Tegoprazan is structurally similar to Revaprazan, and both belong to the P-CAB drug class, offering advantages over traditional PPIs. They share a similar mechanism of action, directly inhibiting the proton pump by competing with potassium binding. Research comparing their pharmacodynamics and safety profiles will be crucial in understanding their individual strengths and therapeutic applications. [, , ]
Vonoprazan
Compound Description: Vonoprazan, like Tegoprazan, is a P-CAB with rapid onset of action, prolonged acid suppression, and minimal food effects. It has demonstrated clinical efficacy in treating GERD and other acid-related diseases. [, , , ]
Relevance: Vonoprazan shares structural similarities with Revaprazan and belongs to the same P-CAB class, directly inhibiting the proton pump. While both offer advantages over traditional PPIs like rapid action and fewer drug interactions, they may have different binding affinities and durations of action. Further research comparing their clinical efficacy and safety profiles will be crucial in understanding their individual therapeutic benefits and potential applications in managing acid-related disorders. [, , , ]
Soraprazan
Compound Description: Soraprazan is a potassium-competitive acid blocker (P-CAB) investigated for its potential in treating gastric acid-related diseases. []
Relevance: Soraprazan, similar to Revaprazan, is a P-CAB, and researchers have elucidated its binding pose to the gastric proton pump using crystallography and cryo-electron microscopy. This detailed understanding of its interaction with the target provides insights into its mechanism of action and potential for therapeutic development. []
Dexlansoprazole
Compound Description: Dexlansoprazole, the R-enantiomer of lansoprazole, is a PPI that exhibits a longer half-life compared to lansoprazole. This results in more prolonged acid suppression and potentially more effective symptom control in acid-related conditions. []
Relevance: Dexlansoprazole is a PPI, while Revaprazan is a P-CAB. Though they target the same proton pump, their mechanisms of action differ. Dexlansoprazole irreversibly binds to the proton pump, while Revaprazan does so reversibly. This difference in binding leads to variations in their pharmacodynamic and pharmacokinetic profiles, which may impact their clinical applications. []
Ilaprazole
Compound Description: Ilaprazole is a novel PPI that exhibits potent and long-lasting inhibition of gastric acid secretion. It is under investigation for its potential in treating acid-related disorders like GERD and peptic ulcers. []
Relevance: Ilaprazole, a PPI, and Revaprazan, a P-CAB, represent distinct classes of acid suppressants. While both target the proton pump, their mechanisms of action differ, potentially leading to variations in their pharmacodynamic and pharmacokinetic properties, including their onset and duration of action. []
Tenatoprazole
Compound Description: Tenatoprazole is a novel PPI known for its potent and long-lasting acid suppression. It is being investigated for its efficacy and safety in treating various acid-related disorders. []
Relevance: Tenatoprazole and Revaprazan, while both targeting gastric acid suppression, belong to different drug classes. Tenatoprazole is a PPI, while Revaprazan is a P-CAB. This distinction results in differences in their mechanisms of action, binding kinetics, and potential for drug interactions, influencing their clinical applications and suitability for different patient populations. []
Synthesis Analysis
Methods and Technical Details
The synthesis of revaprazan involves several key steps that utilize specific chemical reactions to construct its molecular framework. The primary synthetic route includes:
Starting Materials: The synthesis begins with 5,6-dimethyl-2,4-dichloropyrimidine and 1-methyl-1,2,3,4-tetrahydroisoquinoline.
Formation of Intermediate: The reaction between these two compounds yields an intermediate compound, 5,6-dimethyl-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-chloropyrimidine. This intermediate is then purified through column chromatography.
Final Product Formation: The purified intermediate is reacted with 4-fluorophenyl amine to produce revaprazan. Subsequently, revaprazan can be converted to its hydrochloride salt form for improved stability and solubility.
Molecular Structure Analysis
Structure and Data
Revaprazan has a complex molecular structure characterized by its unique arrangement of atoms. Its molecular formula is C17H19ClF2N2.
The structural analysis reveals:
Core Structure: The compound features a pyrimidine ring fused with an isoquinoline moiety.
Functional Groups: It contains chlorinated and fluorinated substituents that contribute to its pharmacological properties.
X-ray powder diffraction studies have been conducted to confirm the crystalline structure of revaprazan hydrochloride, revealing characteristic peaks that assist in identifying polymorphs.
Chemical Reactions Analysis
Reactions and Technical Details
Revaprazan undergoes various chemical reactions during its synthesis and potential metabolic processes:
Nucleophilic Substitution: The formation of the chloropyrimidine intermediate involves nucleophilic substitution reactions where chlorine atoms are replaced by nucleophiles from the isoquinoline derivative.
Acid-Base Reactions: The conversion of revaprazan to its hydrochloride form involves an acid-base reaction where hydrochloric acid is added to neutralize the base present in the synthesized compound.
These reactions are critical for ensuring the purity and efficacy of the final product.
Mechanism of Action
Process and Data
Revaprazan acts as a potassium-competitive acid blocker by selectively inhibiting the H+/K+-ATPase enzyme located in the gastric parietal cells. This mechanism involves:
Binding Affinity: Revaprazan competes with potassium ions for binding at the active site of the proton pump.
Inhibition of Proton Secretion: By blocking this enzyme's activity, revaprazan effectively reduces hydrogen ion secretion into the gastric lumen, leading to decreased gastric acidity.
Studies have shown that revaprazan provides rapid onset of action with prolonged duration compared to traditional proton pump inhibitors.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Revaprazan exhibits several notable physical and chemical properties:
Solubility: It is soluble in methanol and other organic solvents but has limited solubility in water.
Stability: The hydrochloride salt form enhances stability under physiological conditions.
Melting Point: Specific melting point data for revaprazan hydrochloride indicates thermal stability conducive for pharmaceutical formulations.
These properties are essential for formulating effective therapeutic agents.
Applications
Scientific Uses
Revaprazan has significant applications in clinical settings:
Treatment of GERD: It is primarily used for managing symptoms associated with gastroesophageal reflux disease.
Potential Use in Combination Therapy: Research suggests that revaprazan may be effective when used alongside antibiotics for Helicobacter pylori eradication therapy.
Research Tool: Due to its unique mechanism of action, revaprazan serves as a valuable tool in pharmacological studies aimed at understanding gastric acid regulation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Revaprazan Hydrochloride is the hydrochloride salt form of a lipophilic, weak base with potassium-competitive acid blocking (P-CAB) activity. Revaprazan concentrates highly in the gastric parietal cell canaliculus and on entering this acidic environment is instantly protonated and binds competitively and reversibly to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Phthalimidoamlodipine is an impurity of Amlodipine --- a medication used to lower blood pressure and prevent chest pain.
Phthalocyanine is a tetrapyrrole fundamental parent that consists of four isoindole-type units, with the connecting carbon atoms in the macrocycle replaced by nitrogen. It is a tetrapyrrole fundamental parent and a member of phthalocyanines. Phthalocyanine is under investigation in clinical trial NCT00103246 (Photodynamic Therapy Using Silicon Phthalocyanine 4 in Treating Patients With Actinic Keratosis, Bowen's Disease, Skin Cancer, or Stage I or Stage II Mycosis Fungoides).